2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid
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Overview
Description
2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method is the condensation of ethoxymethyl ketone with isopropylamine, followed by cyclization with a suitable reagent to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protective reagent in organic synthesis.
2-Ethoxyethyl acetate: An organic solvent with various industrial applications.
Uniqueness
2-(Ethoxymethyl)-4-isopropylpyrimidine-5-carboxylic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(ethoxymethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-4-16-6-9-12-5-8(11(14)15)10(13-9)7(2)3/h5,7H,4,6H2,1-3H3,(H,14,15) |
InChI Key |
IFVUVVFKFVMMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC=C(C(=N1)C(C)C)C(=O)O |
Origin of Product |
United States |
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